4-(butan-2-yl)-N'-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide
Overview
Description
4-(butan-2-yl)-N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone.
Sulfonation: The benzenesulfonyl chloride is reacted with the hydrazone intermediate to introduce the sulfonohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the pyrazole ring.
Reduction: Reduction reactions can target the hydrazone linkage and the sulfonohydrazide group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products include oxidized derivatives of the methoxy groups and the pyrazole ring.
Reduction: Reduced forms of the hydrazone and sulfonohydrazide groups.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **4-(butan-2-yl)-N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonamide
- **4-(butan-2-yl)-N’-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazine
Uniqueness
The presence of the sulfonohydrazide group and the specific substitution pattern on the aromatic rings make this compound unique
Properties
IUPAC Name |
4-butan-2-yl-N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-5-15(2)16-6-9-19(10-7-16)31(27,28)26-24-14-18-13-23-25-22(18)17-8-11-20(29-3)21(12-17)30-4/h6-15,26H,5H2,1-4H3,(H,23,25)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLODJIEBNIYDG-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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